molecular formula C14H7IO3 B14407279 7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid CAS No. 83191-54-2

7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid

Cat. No.: B14407279
CAS No.: 83191-54-2
M. Wt: 350.11 g/mol
InChI Key: WMIOIDNBABRSPH-UHFFFAOYSA-N
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Description

7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid: is a chemical compound that belongs to the fluorene family It is characterized by the presence of an iodine atom at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 1st position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid typically involves the iodination of 9-oxo-9H-fluorene-1-carboxylic acid. The iodination can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group at the 9th position can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate can be employed.

    Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation and Reduction: Products include alcohols or more oxidized forms of the compound.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

Chemistry: 7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its structural features allow for the exploration of new drug candidates with potential therapeutic effects .

Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and dyes. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid is primarily determined by its functional groups. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules. The ketone and carboxylic acid groups can engage in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom in 7-Iodo-9-oxo-9H-fluorene-1-carboxylic acid imparts unique reactivity, making it a valuable compound for specific synthetic applications and research purposes.

Properties

CAS No.

83191-54-2

Molecular Formula

C14H7IO3

Molecular Weight

350.11 g/mol

IUPAC Name

7-iodo-9-oxofluorene-1-carboxylic acid

InChI

InChI=1S/C14H7IO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18)

InChI Key

WMIOIDNBABRSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)I

Origin of Product

United States

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